molecular formula C21H24ClNO2S B2553019 N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide CAS No. 681852-25-5

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide

Cat. No.: B2553019
CAS No.: 681852-25-5
M. Wt: 389.94
InChI Key: KGAAAGBWCDMMNB-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a synthetic sulfonamide derivative characterized by the incorporation of an adamantane moiety linked to a 4-chloronaphthalene sulfonamide scaffold. The adamantane group confers enhanced lipophilicity and metabolic stability, while the sulfonamide group is a common pharmacophore in antimicrobial and enzyme-inhibitory agents . This compound’s structural uniqueness lies in its hybrid architecture, which combines rigid adamantane with the aromatic and electron-withdrawing properties of the chloronaphthalene system.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-chloronaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2S/c22-19-5-6-20(18-4-2-1-3-17(18)19)26(24,25)23-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,23H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAAAGBWCDMMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form 1-bromoadamantane. This intermediate is then reacted with a naphthalene derivative under specific conditions to introduce the naphthalene moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce reaction times . The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anti-inflammatory Properties

CQMUH-011 has been investigated for its anti-inflammatory effects, particularly in the context of macrophage activation. In vitro studies demonstrated that CQMUH-011 inhibits the proliferation of RAW264.7 macrophage cells activated by lipopolysaccharide (LPS). The compound induces cell cycle arrest and apoptosis, significantly reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Mechanism of Action:

  • Downregulation of Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.
  • Reduction in serum levels of aspartic aminotransferase and alanine transaminase in vivo, indicating hepatoprotective effects during LPS-induced fulminant hepatic failure .

Antiviral Activity

The compound has also shown promise in antiviral applications, particularly against Dengue virus serotype 2. A study reported that derivatives of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide exhibited significant anti-Dengue activity with an IC50 value of 22.2 µM .

Synthesis and Testing:
The synthesis involved a microwave-assisted reaction with optimized yields. The derivatives showed low cytotoxicity (CC50 < 100 µM), making them suitable candidates for further development as antiviral agents .

Fluorescent Labeling

Research into adamantane-conjugated fluorophores has highlighted the utility of CQMUH-011 as a potential fluorescent ligand for neurobiological studies. The compound's structure allows it to function effectively as a fluorescent probe, which can be used to visualize biological processes in real-time .

Applications in Neurobiology:
Fluorescent adamantane molecules are being developed for their ability to act as nitric oxide synthase inhibitors and antioxidants, which are crucial in neurobiological contexts .

Case Studies and Research Findings

Application AreaFindingsReferences
Anti-inflammatory ActivityInhibition of macrophage activation; reduced TNF-α and IL-1β production; hepatoprotective effects
Antiviral ActivitySignificant activity against Dengue virus serotype 2; low cytotoxicity
Fluorescent LabelingPotential use as a fluorescent probe in neurobiology

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The naphthalene ring system may also play a role in binding to specific receptors or interacting with other biomolecules.

Comparison with Similar Compounds

Adamantane-Isothiourea Hybrids ()

Compounds such as 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates share the adamantane core but replace the sulfonamide group with isothiourea or carbothioimidate functionalities. These derivatives exhibit:

  • Antimicrobial Activity : Broad-spectrum antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans (MIC values: 2–8 µg/mL for compounds 7b, 7d, and 7e) .
  • Hypoglycemic Activity : Dose-independent reduction of serum glucose levels in diabetic rats (e.g., compounds 7a, 8ab, and 8b reduced glucose by 30–45% at 50 mg/kg) .

Key Structural Difference : The absence of the sulfonamide group in these hybrids likely alters solubility and target specificity compared to N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide.

Adamantane-Indazole/Indole Carboxamides ()

Compounds such as N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide and N-(adamantan-1-yl)-1-alkyl-1H-indole-3-carboxamide feature carboxamide linkages instead of sulfonamide groups. These derivatives target the CB1 receptor, with indazole derivatives showing higher binding affinity (Ki < 10 nM) than indole analogues (Ki ~ 20–50 nM) . The chloronaphthalene sulfonamide in the query compound may lack direct CB1 affinity due to divergent electronic and steric properties.

Physicochemical and Pharmacokinetic Properties

A comparative analysis is outlined below:

Property This compound Adamantane-Isothiourea Hybrids Adamantane-Indazole Carboxamides
Lipophilicity (LogP) Estimated ~4.5 (high) ~3.8–4.2 ~3.5–4.0
Water Solubility Low (due to adamantane and chloronaphthalene) Moderate (polar isothiourea group) Low (alkyl/fluoroalkyl substituents)
Metabolic Stability High (adamantane resists oxidation) Moderate High
Primary Bioactivity Hypothesized: Antimicrobial/Enzyme inhibition Antimicrobial/Hypoglycemic CB1 receptor modulation

Sources : Estimated values based on structural analogs in .

Research Findings and Implications

  • Antimicrobial Potential: The sulfonamide group in the query compound may enhance activity against Gram-positive pathogens compared to isothiourea derivatives, as sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis .
  • Safety Profile: Adamantane-containing sulfonamides may exhibit lower hepatotoxicity than synthetic cannabinoids (e.g., AM-2201), which are associated with severe side effects .

Biological Activity

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in neurobiology and environmental applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a 4-chloronaphthalene sulfonamide group. The structural formula can be represented as follows:

C16H20ClN2O2S\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its unique biological properties, including interactions with various biological targets.

1. Nitric Oxide Synthase Inhibition:
Research indicates that adamantane derivatives, including the target compound, exhibit inhibitory activity against nitric oxide synthase (NOS). This inhibition can lead to reduced nitric oxide production, which is significant in various physiological and pathological processes, including inflammation and neurodegeneration .

2. Antioxidant Activity:
The sulfonamide group in the compound has been linked to antioxidant properties. Studies have demonstrated that similar compounds can scavenge free radicals, thus potentially protecting cells from oxidative stress .

3. NMDA Receptor Antagonism:
The compound may also act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. This action could be beneficial in treating neurodegenerative diseases .

Antioxidant Activity

The antioxidant capacity of similar sulfonamide compounds was assessed using the DPPH radical scavenging method. Results indicated that several derivatives exhibited moderate to good antioxidant activities:

CompoundIC50 (mM)DPPH Scavenging Activity
5b0.66High
5g0.81Moderate
8c0.95Good

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of adamantane derivatives, it was found that compounds similar to this compound could reduce neuronal cell death induced by excitotoxicity through NMDA receptor antagonism .

Case Study 2: Environmental Applications
Research on biodegradation of chlorinated compounds has shown that derivatives related to naphthalene sulfonamides can enhance the degradation efficiency of hydrophobic pollutants by promoting bacterial adaptation mechanisms . This suggests potential applications in bioremediation strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-chloronaphthalene-1-sulfonyl chloride reacts with (adamantan-1-yl)methylamine. Key optimizations include:

  • Maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Using polar aprotic solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions.
  • Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign adamantane proton environments (sharp singlets at δ ~1.6–2.1 ppm) and sulfonamide NH (δ ~3.5 ppm).
  • FTIR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).
  • HRMS : Verify molecular ion [M+H]⁺ with <3 ppm mass error.
  • X-ray crystallography (if crystalline): Resolve adamantane geometry and sulfonamide conformation .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer :

  • Ion channel modulation : Patch-clamp electrophysiology for Nav1.8 inhibition (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase).
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on HEK-293 or cancer cell lines .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in target binding be resolved?

  • Methodological Answer :

  • Perform molecular dynamics simulations (≥100 ns) to account for protein flexibility and solvation effects.
  • Validate with alanine scanning mutagenesis of predicted binding residues.
  • Use surface plasmon resonance (SPR) to measure on/off rates, complementing IC₅₀ values from electrophysiology .

Q. What strategies address crystallization challenges posed by the adamantane moiety?

  • Methodological Answer :

  • Solvent optimization : Slow evaporation in mixed solvents (dichloromethane/hexane).
  • Halogen bonding : Introduce bromine substituents to enhance crystal packing.
  • Synchrotron radiation : For weakly diffracting crystals, use high-flux X-rays.
  • Refinement : Apply SHELXL with anisotropic displacement parameters and TLS models for adamantane thermal motion .

Q. How can structure-activity relationship (SAR) studies balance pharmacokinetics and target affinity?

  • Methodological Answer :

  • Phase 1 : Isosteric replacement (e.g., fluorinated naphthyl analogs).
  • Phase 2 : Adamantane modification (noradamantane/diamantane derivatives).
  • Phase 3 : Sulfonamide bioisosteres (thiadiazole, sulfamide).
  • Prioritize compounds with >80% target inhibition at 10 μM for ADMET profiling (hepatic microsomal stability, Caco-2 permeability) .

Q. What analytical methods differentiate polymorphic forms, and how do they impact bioactivity?

  • Methodological Answer :

  • DSC : Detect melting point variations (>2°C indicates polymorphism).
  • PXRD : Identify distinct crystal patterns.
  • Solid-state NMR : Resolve hydrogen-bonding differences.
  • Metastable forms may exhibit 3–5× faster dissolution but require stabilization via co-crystallization with pharma-accepted co-formers .

Q. How can DFT studies improve understanding of molecular interactions in crystal packing?

  • Methodological Answer :

  • Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯O, π–π).
  • Compare experimental (X-ray) and DFT-optimized geometries (RMSD <0.1 Å).
  • Calculate electrostatic potential maps to predict hydrogen-bonding preferences .

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